6-Azaspiro[2.5]octan-4-OL hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
6-azaspiro[2.5]octan-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h6,8-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVWWBSIILYIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735771 | |
| Record name | 6-Azaspiro[2.5]octan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-68-9 | |
| Record name | 6-Azaspiro[2.5]octan-4-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[2.5]octan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Azaspiro 2.5 Octan 4 Ol Hydrochloride and Analogues
Strategic Approaches to the 6-Azaspiro[2.5]octane System Construction
The assembly of the 6-azaspiro[2.5]octane core, characterized by a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring at a single carbon atom, requires specialized synthetic methods. Key strategies include ring-forming reactions that build one or both of the rings around a central spirocyclic carbon.
Ring-Opening and Ring-Closing Methodologies for Spirocyclic Formation
Ring-closing reactions are a cornerstone in the synthesis of cyclic and spirocyclic systems. One notable approach to a related azaspiro[2.5]octane system, specifically 4-oxa-7-azaspiro[2.5]octane, involves a multi-step sequence starting from methyl 1-hydroxy-1-cyclopropanecarboxylate. This process includes hydrogenation, cyclization, and reduction steps to yield the final spirocyclic product. The key cyclization step forms the six-membered ring onto the existing cyclopropane ring. google.com
Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various azaspirocycles. This method utilizes transition-metal catalysts, typically ruthenium-based, to form a new double bond within a diene-containing precursor, thereby closing the ring. For the synthesis of 5-azaspiro[2.5]octanes, ω-unsaturated dicyclopropylmethylamines can be converted into the desired spirocyclic compounds through selective RCM. acs.org
Cycloaddition Reactions in Azaspirocycle Synthesis
Cycloaddition reactions offer a convergent and often stereocontrolled route to complex cyclic systems. The [3+2] cycloaddition reaction, a type of dipolar cycloaddition, is a prominent strategy for constructing five-membered rings. In the context of azaspirocycle synthesis, this reaction can be employed to build the nitrogen-containing ring. For instance, the reaction between an in-situ generated azomethine ylide and an electron-deficient alkene can lead to the formation of spirocyclic pyrrolidines. researchgate.net While this specific example leads to a five-membered ring, the principle can be adapted for the synthesis of six-membered rings through other cycloaddition pathways.
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings and can be applied to the synthesis of azaspirocycles. A rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder homodimerization of 1,5-bisallenes has been shown to produce seven-membered azaspiro compounds, demonstrating the utility of cycloaddition cascades in constructing complex spirocyclic systems. nih.gov
Transition-Metal Catalyzed Routes to 6-Azaspiro[2.5]octane Derivatives
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and azaspirocycles are no exception. Palladium and rhodium are among the most frequently used metals for these transformations.
Palladium-catalyzed reactions, such as the Narasaka-Heck reaction, have been adapted to synthesize spirocyclic pyrrolines. This involves the cyclization of a γ,δ-unsaturated oxime ester, which can be part of a cascade reaction involving C-H activation and [4+2] annulation to build the spirocyclic framework. nih.gov Furthermore, palladium catalysts can facilitate the dearomative azaspirocyclization of bromoarenes bearing an aminoalkyl group with N-tosylhydrazones, offering a convergent route to 1-azaspirocycles. acs.orgacs.orgfigshare.com
Rhodium-catalyzed reactions have also proven effective. For example, a rhodium-catalyzed asymmetric domino conjugate addition/1,4-Rh shift/nucleophilic addition has been developed for the synthesis of chiral aza-spirocyclic indanones with high enantioselectivity. rsc.org Another rhodium-catalyzed process involves the cycloisomerization of 1,5-bisallenes, which can be part of a cascade leading to azaspiro compounds. nih.gov
Below is a table summarizing some transition-metal catalyzed routes to azaspirocycles:
| Catalyst System | Reaction Type | Resulting Spirocycle | Reference |
| Palladium | Narasaka-Heck/C-H activation/[4+2] annulation | Spirocyclic pyrrolines | nih.gov |
| Palladium | Dearomative azaspirocyclization | 1-Azaspirocycles | acs.orgacs.orgfigshare.com |
| Rhodium | Asymmetric domino conjugate addition | Aza-spirocyclic indanones | rsc.org |
| Rhodium(I) | Cycloisomerization/Diels-Alder cascade | Seven-membered azaspiro compounds | nih.gov |
Enantioselective Synthesis of Chiral 6-Azaspiro[2.5]octan-4-OL Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry, making enantioselective synthesis a critical aspect of medicinal chemistry. For 6-Azaspiro[2.5]octan-4-OL, which contains at least one stereocenter at the C4 position, controlling the three-dimensional arrangement of atoms is paramount.
A significant advancement in the asymmetric synthesis of related azaspiro[2.y]alkanes is the use of enzymatic catalysis. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles. This biocatalytic approach provides access to structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes in high yield and with excellent diastereo- and enantioselectivity. chemrxiv.org These engineered enzymes can operate on a gram scale, making this a practical and scalable method. chemrxiv.org
Another enantioselective approach involves phase-transfer catalysis. The synthesis of a related (S)-5-(tert-butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid was achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst. nih.govmdpi.com This methodology demonstrates the potential for catalyst-controlled asymmetric induction in the formation of azaspirocyclic systems.
The following table outlines key aspects of these enantioselective methods:
| Method | Catalyst/Reagent | Key Transformation | Stereocontrol | Reference |
| Enzymatic Catalysis | Engineered protoglobin-based carbene transferase | Cyclopropanation of unsaturated N-heterocycles | High diastereo- and enantioselectivity | chemrxiv.org |
| Phase-Transfer Catalysis | Chinchonidine-derived catalyst | Double allylic alkylation of a glycine imine analogue | High enantioselectivity | nih.govmdpi.com |
Functionalization and Diversification Strategies for the 6-Azaspiro[2.5]octan-4-OL Scaffold
Once the core 6-azaspiro[2.5]octane scaffold is constructed, further functionalization and diversification are often necessary to explore structure-activity relationships and optimize pharmacological properties. The inherent functionality of 6-Azaspiro[2.5]octan-4-OL, namely the secondary amine and the hydroxyl group, provides convenient handles for modification.
The nitrogen atom of the piperidine ring can be readily alkylated, acylated, or engaged in reductive amination to introduce a wide variety of substituents. These modifications can influence the compound's polarity, basicity, and ability to interact with biological targets. The hydroxyl group at the C4 position can be oxidized to the corresponding ketone, 6-azaspiro[2.5]octan-4-one, which can then serve as a precursor for a range of nucleophilic addition reactions to introduce further diversity. Alternatively, the hydroxyl group can be derivatized to form ethers or esters, or it can be displaced through nucleophilic substitution reactions.
The development of diverse azaspirocycles is of considerable interest for drug discovery. For instance, exchanging a morpholine (B109124) ring with various azaspirocycles has been shown to lower lipophilicity (logD values) and improve metabolic stability in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists. bldpharm.com This highlights the value of having a diverse library of functionalized azaspirocyclic scaffolds.
Innovative Reaction Technologies for Scalable Synthesis of Azaspirocyclic Compounds
The translation of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including safety, efficiency, and cost-effectiveness. Innovative reaction technologies, such as flow chemistry and microreactor systems, offer significant advantages for the scalable synthesis of complex molecules like azaspirocyclic compounds.
Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers precise control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.com This enhanced control can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and reactive intermediates. nih.gov Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, further enhancing reaction efficiency and safety. researchgate.netrsc.orgchimia.ch These technologies are particularly well-suited for multi-step syntheses, as different reactors can be coupled in sequence, allowing for a continuous process without the need for isolating intermediates. uc.pt
The application of flow chemistry has been demonstrated in the synthesis of various active pharmaceutical ingredients (APIs), including those with heterocyclic cores. mdpi.com While a specific flow synthesis for 6-Azaspiro[2.5]octan-4-OL hydrochloride may not be widely published, the principles of flow chemistry and microreactor technology are directly applicable to its synthesis, especially for optimizing reaction conditions and enabling safe and efficient scale-up. researchgate.netrsc.org
The benefits of these innovative technologies are summarized in the table below:
| Technology | Key Advantages | Applicability to Azaspirocycle Synthesis |
| Flow Chemistry | Precise control over reaction parameters, improved safety, enhanced scalability, potential for automation. | Optimization of reaction conditions for cyclization and functionalization steps, safe handling of reactive intermediates, continuous multi-step synthesis. |
| Microreactor Technology | Excellent heat and mass transfer, high surface-area-to-volume ratio, rapid reaction screening. | Improved yields and selectivities in exothermic or fast reactions, efficient optimization of catalyst loading and reaction time. |
Structure Activity Relationship Sar Investigations of 6 Azaspiro 2.5 Octan 4 Ol Hydrochloride Derivatives
Conformational Analysis and its Impact on Molecular Interactions
The rigid structure of the 6-azaspiro[2.5]octane core is a key determinant of its biological activity, as it pre-organizes the pharmacophoric elements in a specific spatial orientation for optimal receptor interaction. Conformational analysis of 6-Azaspiro[2.5]octan-4-OL derivatives reveals that the cyclohexane (B81311) ring typically adopts a chair conformation. The hydroxyl group can exist in either an axial or equatorial position, and this orientation significantly influences the molecule's ability to form hydrogen bonds with target receptors.
Systematic Chemical Modification and Biological Activity Elucidation
Systematic modification of the 6-Azaspiro[2.5]octan-4-OL scaffold has been instrumental in understanding its SAR and in optimizing its pharmacological profile. These modifications have primarily focused on three key areas: the spirocyclic nitrogen, the hydroxyl moiety, and the cyclopropyl (B3062369) ring.
The nitrogen atom of the azaspirocycle is a critical site for modification, as substituents at this position can significantly modulate potency, selectivity, and pharmacokinetic properties. A wide range of alkyl, aryl, and heterocyclic groups have been introduced at this position, leading to the identification of compounds with diverse pharmacological activities.
For example, the introduction of various substituted aromatic and heteroaromatic rings has been explored to probe the binding pocket for additional interactions. The nature and substitution pattern of these appended rings have been shown to be critical for activity, with specific electronic and steric features being favored.
Table 1: Impact of Nitrogen Substitution on Biological Activity
| Substituent at Nitrogen | Target Receptor | Observed Activity |
|---|---|---|
| Methyl | Muscarinic M1 | Agonist |
| Propargyl | Muscarinic M1/M4 | Agonist/Positive Allosteric Modulator |
| 3-Chlorophenyl | Muscarinic M4 | Positive Allosteric Modulator |
| 5-Cyanopyridin-2-yl | Muscarinic M4 | Positive Allosteric Modulator |
The hydroxyl group of 6-Azaspiro[2.5]octan-4-OL is a key pharmacophoric feature, often acting as a hydrogen bond donor or acceptor in receptor interactions. Derivatization of this group into ethers and esters has been a common strategy to investigate its role in binding and to modify the physicochemical properties of the parent compound.
The conversion of the hydroxyl group to an ether or ester can impact the molecule's polarity, lipophilicity, and metabolic stability. For instance, small alkyl ethers have been shown to retain significant activity, suggesting that the hydrogen bond donating capability of the hydroxyl group may not be essential for the activity of all derivatives, and that the oxygen atom itself may be the primary interacting feature.
Table 2: Effect of Hydroxyl Group Derivatization
| Modification of Hydroxyl Group | Resulting Functional Group | Impact on Activity |
|---|---|---|
| Methylation | Methoxy | Maintained or slightly reduced activity |
| Acetylation | Acetoxy | Often leads to reduced activity |
| Benzoylation | Benzoyloxy | Generally results in loss of activity |
While less common than modifications at the nitrogen or hydroxyl positions, studies have explored the impact of introducing substituents on the cyclopropyl ring. These modifications can alter the steric profile of the molecule and potentially introduce new interactions with the receptor binding site. The stereochemistry of these substituents is also a critical factor in determining their effect on biological activity.
Stereochemical Influences on Biological Activity of 6-Azaspiro[2.5]octan-4-OL Enantiomers
The 6-Azaspiro[2.5]octan-4-OL molecule is chiral, with the stereocenter located at the carbon atom bearing the hydroxyl group. The absolute configuration at this center has been shown to have a profound impact on the biological activity of its derivatives. It is common for one enantiomer to exhibit significantly higher potency and/or efficacy than the other, highlighting the importance of stereospecific interactions with the target receptor.
For many derivatives targeting muscarinic receptors, the (4S)-enantiomer has been reported to be the more active isomer. This stereoselectivity provides strong evidence for a well-defined binding orientation within the receptor, where the specific spatial arrangement of the pharmacophoric elements of the more active enantiomer leads to a more favorable and productive interaction.
Computational and Theoretical Approaches in SAR Analysis
Computational and theoretical methods have played a significant role in complementing experimental SAR studies of 6-Azaspiro[2.5]octan-4-OL derivatives. Molecular modeling techniques, such as docking and pharmacophore modeling, have been employed to rationalize the observed SAR and to guide the design of new analogs with improved properties.
Docking studies have been used to predict the binding modes of these compounds within the active site of their target receptors, providing insights into the key molecular interactions that govern their activity. These models can help to explain the observed effects of different substituents and stereochemistries.
Pharmacophore modeling, on the other hand, has been used to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used as templates for virtual screening to identify novel scaffolds or to guide the design of new derivatives with enhanced potency and selectivity.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target. By simulating the interaction between a ligand and a receptor at the atomic level, molecular docking provides insights into the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding process.
In the context of 6-azaspiro[2.5]octan-4-OL derivatives, research has focused on their activity as antagonists of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov While specific molecular docking studies detailing the precise binding interactions of 6-Azaspiro[2.5]octan-4-OL hydrochloride with the M4 receptor are not extensively detailed in publicly available literature, the SAR data from a series of chiral 6-azaspiro[2.5]octanes provides significant clues about these interactions. nih.gov
A key finding in the SAR studies of this class of compounds was the determination that the (R)-enantiomer of the 6-azaspiro[2.5]octane scaffold possesses superior potency at the human and rat M4 receptors compared to the (S)-enantiomer. nih.gov This stereochemical preference strongly suggests a specific and well-defined binding pocket within the receptor that can distinguish between the two enantiomers.
Further SAR explorations on this chiral scaffold led to the discovery of highly potent and selective M4 antagonists. nih.gov The modifications focused on the substituent attached to the nitrogen of the azaspirocycle. The general trend observed was that aromatic and heteroaromatic substituents with specific substitution patterns were crucial for high antagonist potency. For instance, the introduction of a pyrimidine (B1678525) ring connected via a methyl ether linkage to a phenyl group resulted in a compound with high M4 potency. nih.gov Subsequent modifications to this template, such as the introduction of deuterium (B1214612) atoms, were explored to fine-tune the compound's metabolic stability and pharmacokinetic profile. nih.gov
The data below summarizes the structure-activity relationships for a selection of 6-azaspiro[2.5]octane derivatives, highlighting the impact of structural modifications on their antagonist potency at the human M4 receptor.
| Compound | Structure | hM4 IC50 (nM) |
| (R)-1 | 28 | |
| (S)-1 | 1300 | |
| VU6015241 | 2.8 |
Data sourced from Bender, A. M., et al. (2022). nih.gov
The dramatic difference in potency between the (R) and (S) enantiomers underscores the importance of the three-dimensional arrangement of the spirocyclic core for optimal interaction with the receptor. The significantly enhanced potency of VU6015241, achieved through modifications of the substituent on the nitrogen atom, indicates that this part of the molecule likely engages in critical binding interactions within a specific sub-pocket of the M4 receptor. These interactions are likely a combination of hydrophobic and polar contacts that stabilize the ligand-receptor complex.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating variations in the physicochemical properties of the compounds, known as molecular descriptors, with their measured biological activities. These descriptors can encode various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
The primary goal of QSAR is to develop a predictive model that can be used to estimate the biological activity of novel, untested compounds based solely on their chemical structure. This predictive capability is highly valuable in drug discovery as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources. A robust QSAR model can also provide insights into the molecular features that are either beneficial or detrimental to the desired biological activity, thus guiding the rational design of more potent and selective molecules.
For a series of compounds like the 6-azaspiro[2.5]octan-4-OL derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of structurally related 6-azaspiro[2.5]octan-4-OL derivatives with experimentally determined biological activities (e.g., M4 receptor antagonism) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development.
Target Oriented Applications of 6 Azaspiro 2.5 Octan 4 Ol Hydrochloride Derivatives in Medicinal Chemistry Research
Ligand Design for G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors are a large family of transmembrane proteins that represent a significant portion of current drug targets. nih.gov The unique topology of the 6-azaspiro[2.5]octane scaffold makes it an attractive framework for designing ligands that can interact with the complex binding sites of GPCRs with high affinity and selectivity.
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor primarily found in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor have therapeutic potential for treating various neurological and psychiatric disorders, including Alzheimer's disease, ADHD, and narcolepsy. wikipedia.orgnih.gov
Researchers have identified a series of potent and selective H3R antagonists based on an azaspiro[2.5]octane carboxamide scaffold. researchgate.net Structure-activity relationship (SAR) studies revealed that many modifications to the scaffold were well-tolerated, leading to the development of compounds with nanomolar potency in H3R functional assays. researchgate.net An exemplary compound from this series, 6s , demonstrated high selectivity when screened against a panel of 144 other pharmacological receptors, with significant activity only observed at the sigma-2 (σ2) receptor. researchgate.net In vivo studies in mice showed that compound 6s had favorable pharmacokinetic properties, including significant brain penetration. researchgate.net
| Compound | Potency | Selectivity Profile | In Vivo Characteristics (Mice) |
|---|---|---|---|
| 6s | Nanomolar potency in H3R functional assay | Selective against a panel of 144 receptors; off-target activity only at σ2 (62% at 10 µM) | Demonstrated free plasma exposures ~50x above IC50; Brain-to-plasma ratio of ~3 following IV dosing |
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in regulating numerous physiological functions. The M4 subtype, in particular, is a key target for treating movement disorders like Parkinson's disease and dystonia. researchgate.netnih.gov However, the development of subtype-selective ligands has been a significant challenge, with non-selective drugs often causing undesirable side effects. nih.govgoogle.com
A series of chiral 6-azaspiro[2.5]octanes has been reported as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor. researchgate.netnih.gov Through chiral separation and X-ray crystallography, researchers determined that the (R)-enantiomer possessed superior potency at both human and rat M4 receptors. researchgate.netnih.gov Further SAR optimization of this chiral scaffold led to the discovery of VU6015241 , a compound with high M4 potency and selectivity across multiple species. nih.gov This compound also exhibited excellent aqueous solubility and moderate brain exposure in rodent models. nih.gov
| Compound | Key Features | Reported Properties |
|---|---|---|
| (R)-enantiomer of early analogs | Identified as the more potent enantiomer | Excellent human and rat M4 potency |
| VU6015241 (Compound 19) | Product of SAR optimization | High M4 potency and selectivity across species; excellent aqueous solubility; moderate brain exposure in rodents |
The glucagon-like peptide-1 (GLP-1) receptor is a major target in the treatment of type 2 diabetes and obesity. nih.govfrontiersin.org Activation of this receptor stimulates insulin (B600854) release, suppresses appetite, and leads to weight loss. nih.gov While peptide-based agonists are effective, they typically require subcutaneous injection. The development of orally available small-molecule agonists is therefore a major goal. nih.gov
A novel series of 6-azaspiro[2.5]octane derivatives has been optimized into potent small-molecule GLP-1 receptor agonists. researchgate.netnih.gov Starting from a benzyloxypyrimidine lead identified via high-throughput screening, researchers applied SAR insights to develop this new class of molecules. nih.gov The optimization process was guided by cryogenic electron microscopy structures, which helped to rationalize the SAR of the compounds. nih.gov This research represents a significant step toward developing oral therapeutics for metabolic diseases.
Enzyme Inhibitors Incorporating the 6-Azaspiro[2.5]octan-4-OL Scaffold
Beyond GPCRs, the 6-azaspiro[2.5]octane scaffold has proven useful in the design of enzyme inhibitors. The rigid structure of the scaffold can help to properly orient functional groups to fit within an enzyme's active site, thereby improving binding affinity and inhibitory potency.
One notable example involves the development of inhibitors for nicotinamide (B372718) phosphoribosyltransferase (NAMPT). In this context, replacing a traditional aromatic linker with an azaspiro[2.5]octane scaffold resulted in a significant improvement in the binding potency of the inhibitor. chemrxiv.org Furthermore, this structural modification helped to minimize off-target interactions, specifically with the CYP2C9 enzyme, highlighting the scaffold's ability to enhance both potency and selectivity. chemrxiv.org
Exploration in Other Therapeutic Areas
The versatility of the azaspiro[2.5]octane core has led to its exploration in additional therapeutic areas.
Sigma-2 (σ2) Receptor Ligands : As noted in the development of H3R antagonists, certain azaspiro[2.5]octane carboxamide derivatives exhibit significant affinity for the sigma-2 receptor. researchgate.net This off-target activity suggests that the scaffold could be intentionally modified to create selective sigma-2 ligands, which are of interest for applications in oncology and neurology.
Related Scaffolds in Inflammatory Disease and Diabetes : The closely related 4-oxa-7-azaspiro[2.5]octane structure has been used as an intermediate in the synthesis of compounds with GPR43 receptor agonist activity. google.com These agents are being investigated for the treatment of diseases such as diabetes, obesity, and inflammatory bowel disease. This indicates the broader utility of the spirocyclic framework in developing therapeutics for metabolic and inflammatory conditions. google.com
Contributions to Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-complexity molecules ("fragments") that can be grown or linked to create more potent drugs. researchgate.netnih.gov The success of FBDD often relies on starting with fragments that have a three-dimensional character.
The 6-azaspiro[2.5]octane scaffold is an excellent example of an sp3-rich, rigid framework that is highly valuable for FBDD. chemrxiv.orgresearchgate.net Its defined three-dimensional shape provides a fixed orientation for appended functional groups, which can lead to higher-quality initial hits compared to more flexible or planar fragments. chemrxiv.org Incorporating such rigid spirocyclic motifs into fragment libraries allows for a more effective exploration of the chemical space around a biological target, potentially leading to the discovery of novel binding modes and more potent and selective drug candidates. chemrxiv.org
Advanced Analytical and Spectroscopic Characterization of 6 Azaspiro 2.5 Octan 4 Ol Hydrochloride and Analogues
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide a wealth of information regarding the connectivity, chemical environment, and elemental composition of molecules like 6-Azaspiro[2.5]octan-4-OL hydrochloride.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Advanced NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N nuclei analysis, offers a powerful non-destructive method for the structural elucidation of this compound and its analogues. researchgate.net By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework can be constructed.
In the ¹H NMR spectrum of a typical 6-azaspiro[2.5]octane derivative, distinct signals are expected for the protons of the cyclopropane (B1198618) and piperidine (B6355638) rings. The protons on the cyclopropane ring would likely appear in the upfield region, characteristic of strained ring systems. The protons on the piperidine ring, particularly those adjacent to the nitrogen and the hydroxyl-bearing carbon, would exhibit more downfield chemical shifts. The coupling patterns between these protons provide critical information about their dihedral angles and, consequently, the ring's conformation.
The ¹³C NMR spectrum provides complementary information, with the spiro carbon atom—the quaternary carbon shared by both rings—exhibiting a unique chemical shift. The carbons of the cyclopropane ring would also have characteristic upfield shifts. The chemical shifts of the piperidine ring carbons are influenced by the presence of the nitrogen atom and the hydroxyl group.
A structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has shown that the relative configuration and preferred conformations can be determined by a detailed analysis of homonuclear coupling constants and the chemical shifts of protons and carbon atoms. researchgate.net These parameters are sensitive to the steric and electronic effects of substituents on the aliphatic six-membered ring. researchgate.net
| Nucleus | Typical Chemical Shift Range (ppm) for Azaspiro[2.5]octane Analogues | Information Provided |
| ¹H | 0.5 - 1.5 (cyclopropane), 2.5 - 4.0 (piperidine) | Proton environment, connectivity, stereochemistry |
| ¹³C | 10 - 25 (cyclopropane), 40 - 70 (piperidine) | Carbon skeleton, functional group presence |
| ¹⁵N | Varies with protonation and substitution | Electronic environment of the nitrogen atom |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of this compound with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of the compound.
The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) experiments of related piperidine-containing spirocycles can offer insights into the structure of the parent ion. Common fragmentation pathways for piperidine alkaloids often involve the neutral loss of water or other small molecules from the ring system. nih.govscielo.br For this compound, characteristic fragmentation would likely involve the loss of a water molecule from the hydroxyl group and subsequent cleavages of the piperidine and cyclopropane rings. The study of fragmentation patterns in homologous series of piperidine alkaloids has been shown to be a valuable tool in their structural characterization. nih.govscielo.br
| Technique | Information Obtained | Expected Observations for this compound |
| HRMS (ESI-TOF) | Precise mass and elemental composition | A high-accuracy mass measurement confirming the molecular formula C₇H₁₄ClNO. |
| HRMS/MS | Structural information from fragmentation patterns | Fragments corresponding to the loss of H₂O, and cleavage of the piperidine and cyclopropane rings. |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like 6-Azaspiro[2.5]octan-4-OL, X-ray crystallography of a suitable single crystal would unequivocally establish the relative and absolute stereochemistry of the hydroxyl group and the spiro center.
While the specific crystal structure of this compound is not publicly available, crystallographic studies of analogous spirocyclic compounds provide a framework for understanding its likely solid-state conformation. mdpi.com Such studies reveal the preferred chair, boat, or twist-boat conformation of the six-membered ring and the orientation of substituents. The analysis of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the hydrochloride counter-ion, would also be possible, providing insights into the crystal packing.
Chromatographic Methods for Compound Resolution and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, the assessment of its purity, and the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
Given that 6-Azaspiro[2.5]octan-4-OL is a chiral molecule, the separation of its enantiomers is of significant interest. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and effective method for resolving enantiomers. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving successful separation. researchgate.net Polysaccharide-based and macrocyclic glycopeptide CSPs are often effective for the separation of a wide range of chiral compounds. chromatographyonline.com The development of a robust chiral HPLC method would be crucial for the quality control of enantiomerically pure this compound.
| Chromatographic Method | Application | Key Parameters |
| Reversed-Phase HPLC | Purity assessment | Stationary phase (e.g., C18), mobile phase (e.g., acetonitrile/water with additives), detector (e.g., UV, MS) |
| Chiral HPLC | Enantiomeric separation and purity | Chiral stationary phase (e.g., polysaccharide-based), mobile phase (normal or reversed-phase), temperature |
Spectroscopic Analysis of Conformational Preferences
The piperidine ring in this compound can exist in different conformations, primarily chair forms, which can interconvert. Spectroscopic methods, particularly variable-temperature NMR, are instrumental in studying these conformational equilibria.
A study on the conformational properties of the closely related spiro[2.5]octan-6-ol using proton NMR spectra at low temperatures determined the free energy difference for the axial-equatorial conformational equilibrium. doi.org By analyzing the changes in chemical shifts and coupling constants as a function of temperature, the relative populations of the conformers with the hydroxyl group in the axial and equatorial positions can be determined. The vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of the preferred conformation of the six-membered ring. For this compound, the protonation of the nitrogen atom would likely favor a chair conformation with the spiro-cyclopropane group in an equatorial position to minimize steric interactions.
Future Perspectives and Emerging Research Avenues for 6 Azaspiro 2.5 Octan 4 Ol Hydrochloride
Expansion of Synthetic Methodologies for Diversified Spirocyclic Derivatives
The future exploration of 6-Azaspiro[2.5]octan-4-OL hydrochloride is intrinsically linked to the development of versatile and efficient synthetic methodologies. Current strategies often provide a foundational framework, but the demand for structurally diverse analogs for comprehensive structure-activity relationship (SAR) studies necessitates the expansion of the synthetic toolkit.
Recent advancements in catalysis, particularly rhodium-catalyzed cyclopropanation of exocyclic olefins, offer a promising avenue for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes. acs.orgfigshare.com Such methods could be adapted to generate a variety of functionalized 6-azaspiro[2.5]octane cores with precise stereochemical control. Furthermore, diversity-oriented synthesis approaches, which enable the rapid generation of a wide range of molecular skeletons, could be employed to create libraries of novel spirocyclic compounds based on the 6-azaspiro[2.5]octane framework. nih.gov The development of one-pot dearomative spirocyclization reactions of ynamides presents another innovative strategy for constructing highly functionalized piperidine-containing spirocycles. researchgate.net
Future synthetic efforts will likely focus on methodologies that allow for the late-stage functionalization of the 6-azaspiro[2.5]octan-4-ol scaffold. This would enable the introduction of a wide array of substituents, thereby facilitating the fine-tuning of physicochemical and pharmacological properties. The exploration of biocatalytic methods, using engineered enzymes, also presents an exciting frontier for the stereodivergent synthesis of azaspiro[2.y]alkanes, potentially offering greener and more efficient routes to chiral derivatives. chemrxiv.orgnih.govresearchgate.net
Table 1: Emerging Synthetic Strategies for Azaspirocycle Diversification
| Synthetic Approach | Key Features | Potential Application for 6-Azaspiro[2.5]octan-4-OL |
| Rhodium-Catalyzed Cyclopropanation | High enantioselectivity and diastereoselectivity. acs.orgfigshare.com | Precise synthesis of chiral analogs. |
| Diversity-Oriented Synthesis | Rapid generation of diverse molecular skeletons. nih.gov | Creation of compound libraries for screening. |
| Dearomative Spirocyclization | One-pot synthesis of highly functionalized spiro-piperidines. researchgate.net | Efficient construction of complex derivatives. |
| Late-Stage Functionalization | Introduction of functional groups in later synthetic steps. | Fine-tuning of molecular properties. |
| Biocatalysis | Stereodivergent and environmentally friendly. chemrxiv.orgnih.govresearchgate.net | Green synthesis of specific stereoisomers. |
Advanced Computational Modeling for Predictive Scaffold Design
The rational design of novel this compound derivatives with desired biological activities can be significantly accelerated through the use of advanced computational modeling techniques. In silico methods are becoming indispensable tools in modern drug discovery for predicting drug-target interactions and optimizing lead compounds. nih.govnih.govucl.ac.uk
Future research will likely leverage a combination of ligand-based and structure-based drug design approaches. nih.gov Ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be employed to identify the key structural features of the 6-azaspiro[2.5]octane scaffold that are crucial for its biological activity. This information can then be used to guide the design of new analogs with enhanced potency and selectivity.
Structure-based design, which relies on the three-dimensional structure of the biological target, will also play a pivotal role. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of 6-azaspiro[2.5]octan-4-ol derivatives to their target proteins, providing insights into the molecular basis of their activity. nih.gov These computational predictions can help prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. Furthermore, the development of novel in silico workflows for automated macrocycle design could be adapted for the design of complex spirocyclic structures. schrodinger.com
Elucidation of Novel Biological Targets and Therapeutic Modalities
While the full biological profile of this compound is yet to be elucidated, the inherent structural motifs suggest a range of potential therapeutic applications. The piperidine (B6355638) moiety is a common feature in a vast number of biologically active compounds, including those targeting the central nervous system (CNS). nih.govencyclopedia.pub
Future pharmacological screening of 6-azaspiro[2.5]octan-4-ol and its derivatives could uncover novel biological targets. Given the prevalence of the piperidine scaffold in CNS-active drugs, exploring its potential as a modulator of various receptors and transporters in the brain is a logical starting point. For instance, related spirocyclic piperidine derivatives have been investigated as potential dopamine (B1211576) agonists and σ1 receptor ligands. nih.govnih.gov Additionally, azaspiro compounds have shown promise as allosteric modulators of CNS receptors, such as dopamine D2 receptors, offering a more nuanced approach to therapeutic intervention. mdpi.com
The unique conformational constraints imposed by the spirocyclic system could lead to compounds with high selectivity for specific receptor subtypes, potentially minimizing off-target effects. High-throughput screening campaigns against a broad panel of biological targets will be instrumental in identifying novel therapeutic indications for this class of compounds. The investigation of plant extracts containing structurally similar alkaloids for their interactions with CNS receptors could also provide valuable leads. mdpi.com
Development of Multi-Target Ligands and Polypharmacology Approaches
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. researchgate.net The rigid and three-dimensional nature of the 6-azaspiro[2.5]octan-4-ol scaffold makes it an attractive framework for the development of multi-target ligands.
By strategically functionalizing different positions of the spirocyclic core, it may be possible to incorporate pharmacophoric features that interact with multiple, distinct biological targets. This approach could lead to the development of novel therapeutics with enhanced efficacy for complex multifactorial diseases. Computational methods will be crucial in the rational design of such multi-target agents, helping to predict the binding of a single ligand to several target proteins. researchgate.net
The piperidine nucleus itself is a well-established component in multi-receptor ligands, particularly in the context of antipsychotic agents that target both dopamine and serotonin (B10506) receptors. researchgate.net Future research could focus on designing 6-azaspiro[2.5]octan-4-ol derivatives that exhibit a desired polypharmacological profile, offering a more holistic therapeutic approach.
Applications in Materials Science and Advanced Functional Molecules
Beyond the realm of medicinal chemistry, the unique structural and electronic properties of spirocyclic compounds are garnering interest in the field of materials science. The orthogonal arrangement of the two rings in a spiro-center can lead to enhanced rigidity and favorable morphological stability, which are desirable properties for organic electronic materials. researchgate.net
While the application of this compound in this area is still speculative, the presence of a nitrogen-containing heterocyclic ring opens up possibilities for its use in the development of novel functional materials. Nitrogen-containing compounds are being explored for their potential in organic electronics, including the fabrication of organic light-emitting diodes (OLEDs). ktu.edu The spiro architecture, in general, has been successfully employed in the design of host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org
Future research could investigate the synthesis of functionalized 6-azaspiro[2.5]octane derivatives with tailored electronic properties. By incorporating chromophoric or electronically active moieties, it may be possible to develop novel spiro-based materials for applications in organic electronics, sensors, or as building blocks for functional polymers. researchgate.net The exploration of spiro heterocycles in these non-biological contexts represents a largely untapped area of research with the potential for significant innovation.
Q & A
Q. How can meta-analysis frameworks reconcile discrepancies in reported biological activity across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
